molecular formula C18H22ClN3O7 B13704225 Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate

Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate

Cat. No.: B13704225
M. Wt: 427.8 g/mol
InChI Key: GDGYFVDQKNSIPY-UHFFFAOYSA-N
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Description

MFCD32220421 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32220421 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions.

    Functionalization: Various functional groups are introduced to the core structure through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of MFCD32220421 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the synthesis.

    Continuous Flow Reactors: Continuous flow reactors are employed for more efficient and consistent production.

    Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD32220421 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using halogenating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Halogenating agents such as chlorine or bromine are used under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation of MFCD32220421 can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can produce alcohols or amines.

    Substitution: Substitution reactions can yield halogenated derivatives or other functionalized compounds.

Scientific Research Applications

MFCD32220421 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD32220421 involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Modulate Receptors: Interact with cellular receptors to modulate signal transduction pathways.

    Alter Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Properties

Molecular Formula

C18H22ClN3O7

Molecular Weight

427.8 g/mol

IUPAC Name

tert-butyl N-[(5-chloro-7-nitro-1,3-benzoxazol-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C18H22ClN3O7/c1-17(2,3)28-15(23)21(16(24)29-18(4,5)6)9-13-20-11-7-10(19)8-12(22(25)26)14(11)27-13/h7-8H,9H2,1-6H3

InChI Key

GDGYFVDQKNSIPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

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